Hydramacroside A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

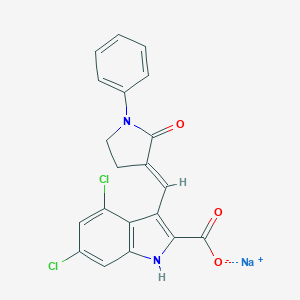

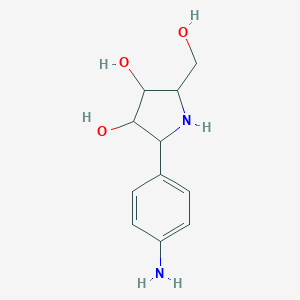

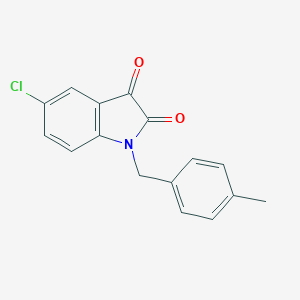

Hydramacroside A is a bioactive secoiridoid glucoside complex . It was isolated from the leaves of Hydrangea macrophylla SERINGE var. thunbergii MAKINO .

Synthesis Analysis

The absolute stereostructures of hydramacrosides A and B were elucidated on the basis of chemical and physicochemical evidence . This included the application of the ^13C NMR glycosylation shift rule of 1, 1’-disaccharides and the modified Mosher’s method .Molecular Structure Analysis

This compound was isolated as colorless fine crystals with a melting point of 141—144°C and negative optical rotation ([a] D 25 2129.5°) . In the positive-ion FAB-MS of this compound, quasimolecular ion peaks were observed at m/z565 (M1H)1 and m/z 587 (M1Na)1 and the molecular formula C 28 H 36 O 12 of this compound was confirmed by high-resolution .Physical And Chemical Properties Analysis

This compound is a colorless fine crystal . It has a melting point of 141—144°C and a negative optical rotation ([a] D 25 2129.5°) . The molecular formula of this compound is C 28 H 36 O 12 .Wissenschaftliche Forschungsanwendungen

Inhibitory Effect on Histamine Release

Hydramacroside A, identified as a secoiridoid glucoside complex, has been isolated from the leaves of Hydrangea macrophylla. Studies have elucidated its absolute stereostructures using chemical and physicochemical evidence, including the 13C-NMR glycosylation shift rule and the modified Mosher's method. Notably, this compound exhibits significant inhibitory effects on histamine release from rat mast cells induced by antigen-antibody reactions, highlighting its potential in anti-allergic applications (Matsuda et al., 1999); (Yoshikawa et al., 1994).

Application in Protein Chemical Synthesis

In the field of protein chemical synthesis, hydrazide chemistry is gaining attention, where peptide or protein hydrazides serve as key intermediates. Hydrazide groups can be used as precursors for thioesters, improving the efficiency of native chemical ligation for protein synthesis. This advancement in methodology allows for the synthesis and modification of biomacromolecules, potentially including applications for this compound derivatives (Huang et al., 2016).

Antibacterial Activity of Related Compounds

Although not directly linked to this compound, studies on Hydramacin-1, a novel antimicrobial protein, demonstrate the interest in exploring related compounds from the Hydrangea genus. Hydramacin-1, with no sequence homology to known antimicrobial proteins, exhibits potent activity against both Gram-positive and Gram-negative bacteria. This suggests a broader potential for investigating related compounds for antibacterial applications, which could include derivatives or analogs of this compound (Jung et al., 2008).

Impact on Gas Hydrates

Research on gas hydrates, including those related to this compound, provides insights into their potential applications in energy and environmental fields. Understanding the formation and decomposition of these hydrates can inform strategies for fuel storage, transportation, and the production of energy resources from natural deposits (Koh et al., 2011).

Wirkmechanismus

Eigenschaften

CAS-Nummer |

161161-66-6 |

|---|---|

Molekularformel |

C10H5BrF3N |

Molekulargewicht |

564.6 g/mol |

IUPAC-Name |

(3R,4aS)-5-ethenyl-3-[(4S)-4-hydroxy-6-(4-hydroxyphenyl)-2-oxohexyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one |

InChI |

InChI=1S/C28H36O12/c1-2-19-20-11-18(10-17(32)9-16(31)8-5-14-3-6-15(30)7-4-14)38-26(36)21(20)13-37-27(19)40-28-25(35)24(34)23(33)22(12-29)39-28/h2-4,6-7,13,16,18-20,22-25,27-31,33-35H,1,5,8-12H2/t16-,18-,19?,20-,22+,23+,24-,25+,27?,28-/m0/s1 |

InChI-Schlüssel |

RUFLRJSDVWBAIK-ANTYXGBGSA-N |

Isomerische SMILES |

C=CC1[C@@H]2C[C@@H](OC(=O)C2=COC1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CC(=O)C[C@H](CCC4=CC=C(C=C4)O)O |

SMILES |

C=CC1C2CC(OC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O)CC(=O)CC(CCC4=CC=C(C=C4)O)O |

Kanonische SMILES |

C=CC1C2CC(OC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O)CC(=O)CC(CCC4=CC=C(C=C4)O)O |

Synonyme |

hydramacroside A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)

![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)

![2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B222360.png)

![3-[4-(Benzyloxy)phenoxy]pyrrolidine](/img/structure/B222371.png)

![N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B222403.png)

![4-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B222422.png)